Lipophilicity and Polar Surface Area vs. Benzothiazole Analog
The benzoxazole scaffold in the target compound confers a measurably lower lipophilicity than the benzothiazole analog. The target compound has a computed LogP of 0.696 (Fluorochem) to 0.910 (ChemScence) and a TPSA of 81.15 Ų . In contrast, the benzothiazole analog 2-(1,3-benzothiazol-2-ylthio)acetohydrazide (CAS 24044-91-5) has a higher molecular weight (239.32 vs. 223.25 g/mol) and, based on the parent 2-mercaptobenzothiazole scaffold (LogP 2.585, PSA 79.93), is expected to exhibit significantly greater lipophilicity due to the sulfur atom in the thiazole ring replacing oxygen . The ~1.7–1.9 log-unit difference in predicted LogP corresponds to an approximately 50–80-fold difference in octanol-water partition coefficient, directly affecting aqueous solubility, membrane permeability, and chromatographic retention behavior.
| Evidence Dimension | Computed lipophilicity (LogP) and polar surface area (TPSA) |
|---|---|
| Target Compound Data | LogP = 0.696–0.910; TPSA = 81.15 Ų; MW = 223.25 g/mol; H-bond acceptors = 3–5; H-bond donors = 2 |
| Comparator Or Baseline | 2-(1,3-Benzothiazol-2-ylthio)acetohydrazide (CAS 24044-91-5): MW = 239.32 g/mol; parent 2-mercaptobenzothiazole LogP = 2.585, PSA = 79.93. Precise LogP for the acetohydrazide derivative not independently measured in published literature. |
| Quantified Difference | MW difference: 16.07 g/mol (S vs. O replacement). Estimated LogP difference: ≥1.7 log units (~50–80× lower Kow for benzoxazole compound). TPSA difference: +1.22 Ų (more polar for benzoxazole). |
| Conditions | Computed physicochemical parameters from vendor technical datasheets (Fluorochem, ChemScence) and reference LogP of 2-mercaptobenzothiazole (Alfa Chemistry). No direct experimental head-to-head LogP measurement of the two acetohydrazide analogs available. |
Why This Matters
For procurement decisions, the lower LogP indicates better aqueous solubility and potentially different ADME behavior; researchers selecting between benzoxazole and benzothiazole scaffolds must account for this ~50–80-fold lipophilicity difference when designing SAR studies.
